molecular formula C8H10N2O4S B13231485 2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13231485
M. Wt: 230.24 g/mol
InChI Key: PKBXRHOQQGMERZ-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids This compound is characterized by the presence of a methanesulfonylmethyl group and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.

    Introduction of the Methanesulfonylmethyl Group: This step involves the sulfonylation of the methyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methanesulfonylmethyl group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

5-methyl-2-(methylsulfonylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c1-5-3-9-6(4-15(2,13)14)10-7(5)8(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

PKBXRHOQQGMERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)CS(=O)(=O)C

Origin of Product

United States

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